molecular formula C8H8Cl2F3NO B13096738 (4-Chloro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride

(4-Chloro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride

Katalognummer: B13096738
Molekulargewicht: 262.05 g/mol
InChI-Schlüssel: RKOJECZXXMIJBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chloro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride is an organic compound that features a trifluoromethoxy group, a chloro group, and an amine group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves multiple steps. One common method starts with the chlorination of 2-(trifluoromethoxy)aniline to introduce the chloro group at the 4-position. This is followed by the conversion of the amine group to a methanamine group through reductive amination or other suitable methods. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitro group, if present, can be reduced back to the amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the chloro group can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

(4-Chloro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (4-Chloro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the chloro group can influence its binding affinity to target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the chloro group.

    (4-Chloro-3-(trifluoromethyl)phenyl)methanamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    (4-(Trifluoromethoxy)phenyl)urea: Contains a urea group instead of a methanamine group.

Uniqueness

(4-Chloro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride is unique due to the presence of both the chloro and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C8H8Cl2F3NO

Molekulargewicht

262.05 g/mol

IUPAC-Name

[4-chloro-2-(trifluoromethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H7ClF3NO.ClH/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12;/h1-3H,4,13H2;1H

InChI-Schlüssel

RKOJECZXXMIJBL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.